4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine
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Description
4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 3-methylphenyl group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal functioning of the protein kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes. By inhibiting protein kinases, the compound interferes with cell growth, differentiation, migration, and metabolism . This can lead to various molecular and cellular effects, including potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(3-methylphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, acetone, and ammonium acetate.
Formation of Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with acetone in the presence of ammonium acetate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with guanidine hydrochloride under basic conditions to form the
Properties
IUPAC Name |
4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDKRBNQBEDQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400542 |
Source
|
Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-70-6 |
Source
|
Record name | 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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